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Compound of Interest

Compound Name: MAX8

Cat. No.: B15599402

A Note on Gene Nomenclature: The query specified the "MAX8" gene. However, based on
extensive database searches, the gene centrally involved in the described biological pathways
is the MAX (MYC Associated Factor X) gene. It is possible that "MAX8" was a typographical
error. This document will focus on the well-characterized MAX gene. There is a gene
designated MXRA8 (Matrix Remodeling Associated 8), but its functions are distinct and not
aligned with the core transcriptional regulation context of the MAX-MYC network.

Introduction to the MAX Gene

The MAX gene encodes the MAX protein, a member of the basic helix-loop-helix leucine zipper
(bHLHZ) family of transcription factors.[1] MAX is a central and indispensable component of a
complex transcriptional regulation network that governs fundamental cellular processes,
including proliferation, differentiation, and apoptosis.[1][2] Its primary role is to serve as an
obligate heterodimerization partner for other bHLHZ proteins, most notably the MYC family of
oncoproteins and the MXD family of transcriptional repressors.[3][4] The MAX protein itself
does not possess transcriptional activation or repression domains; it functions as a scaffold,
enabling its binding partners to recognize and bind to specific DNA sequences known as E-
boxes (5'-CACGTG-3') in the promoter regions of target genes.[3]

Unlike many transcription factors, the MAX gene is constitutively expressed across various cell
types and growth conditions, ensuring a constant supply of the MAX protein.[5][6][7] This stable
expression is crucial for the dynamic regulation of gene expression, allowing the cell to respond
rapidly to fluctuating levels of its dimerization partners like MYC.
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The MAX-MYC-MXD Transcriptional Network

The functional diversity of MAX stems from its ability to form different dimeric complexes, each
with opposing effects on gene transcription. This dynamic interplay forms a regulatory switch
for thousands of genes.

« MAX-MYC Heterodimers (Transcriptional Activation): When MAX forms a heterodimer with a
member of the MYC protein family (e.g., c-Myc, N-Myc, L-Myc), the resulting complex binds
to E-box sequences and potently activates the transcription of target genes.[8] These genes
are heavily involved in promoting cell cycle progression, protein synthesis, and metabolism,
thereby driving cellular proliferation. The oncogenic potential of MYC is entirely dependent
on its interaction with MAX.[4]

« MAX-MXD Heterodimers (Transcriptional Repression): MAX also heterodimerizes with the
MXD family of proteins (MXD1-4, MNT, and MGA).[4] When a MAX-MXD complex binds to
the same E-box sequences, it actively represses transcription.[4] This is often achieved by
recruiting co-repressor complexes, such as those containing SIN3 and histone deacetylases
(HDACSs), which lead to chromatin condensation and gene silencing.[4] This antagonism
directly counters the proliferative signals driven by MYC.

e MAX-MAX Homodimers: MAX proteins can form homodimers.[3] While these homodimers
can also bind to E-boxes, they do so with lower affinity and are generally considered to be
transcriptionally inactive or weakly repressive.[4] Their formation can serve to sequester
MAX, making it less available for heterodimerization with MYC, thus providing another layer
of regulation.[8]

The balance between these different MAX-containing dimers dictates the transcriptional output
from E-box-containing promoters, and thus controls the cell's decision to proliferate,
differentiate, or remain quiescent.
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Caption: The MAX-MYC-MXD transcriptional network regulating gene expression.
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Quantitative Data: Protein Interactions and

Expression
MAX Protein Interactions

MAX serves as a hub for protein-protein interactions. Its function is defined by the partners it
engages. The following table summarizes its key known interactors.

Functional Consequence

Interacting Protein Family/Class .
of Interaction
) Forms a transcriptional
MYC (c-Myc) bHLHZ Oncoprotein o
activation complex.[3]
) Forms a transcriptional
MYCL1 (L-Myc) bHLHZ Oncoprotein o
activation complex.[3]
) Forms a transcriptional
N-Myc bHLHZ Oncoprotein o
activation complex.[3]
Forms a transcriptional
MXD1, MXI1 bHLHZ Repressors _
repression complex.[3]
Forms a transcriptional
MNT bHLHZ Repressor ]
repression complex.[3][4]
Forms a transcriptional
MGA bHLHZ Repressor ]
repression complex.[4]
_ _ Interaction details under
SPAGY Sperm Associated Antigen 9 ) o
investigation.[3]
TEA Domain Transcription Interaction details under
TEAD1 _ o
Factor investigation.[3]
) ) ) Interaction details under
MSH2 DNA Mismatch Repair Protein i o
investigation.[3]
Interaction details under
TRADD TRADD

investigation.[3]
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MAX Gene and Protein Expression Profile

Unlike MYC, which is tightly regulated and expressed only in proliferating cells, MAX

expression is stable and constitutive.[7] This ensures that MAX is always available to dimerize

with fluctuating levels of MYC or MXD proteins.

Tissue | Condition

Expression Level

Subcellular
Location

Notes

Most Normal Tissues

Variable

Primarily Nucleoplasm

Ubiquitous expression

is observed.[9]

Brain

Variable

Nucleoplasm and

Dendrites

Specialized
localization in neural
tissue.[3][9]

Quiescent Cells

Present

Nucleoplasm

MAX RNA is
expressed in non-
proliferating BALB/c
3T3 cells.[7]

Serum-Stimulated
Cells

Modestly Increased

Nucleoplasm

A slight increase in
MAX RNA is seen 3
hours after serum

stimulation.[7]

Differentiating HL60
Cells

Modest Decrease

Nucleoplasm

MAX RNA levels show
only a slight decrease
after 72 hours of
induced
differentiation, unlike
the rapid decline of
MYC RNA.[7]

Regulation of MAX Gene Expression

The constitutive expression of MAX is critical for its function as a stable anchor in the MYC

network. This is achieved through specific features in its gene promoter. The max gene has a

TATA-less promoter, which is common for "housekeeping” genes that are continuously
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expressed.[5] A minimal regulatory region (MRR) located within 115 base pairs of the
translation start site is essential for its transcriptional activity.[5] While this region contains two
binding sites for the ubiquitous transcription factor Sp1, studies suggest that Sp1 binding is not
strictly required for transcription. Instead, the integrity of a specific 20-base-pair DNA element
within the MRR and its interaction with a 90-kDa cellular protein appear to be the key drivers of
constitutive max gene expression.[5] This regulatory mechanism insulates the max promoter
from the significant transcriptional changes that occur during cell growth and development.[5]

The Paradoxical Role of MAX in Cancer

The role of MAX in cancer is complex and highly context-dependent.

Requirement for MYC-Driven Oncogenesis

Because MAX is the obligate partner for MYC's function, it is essential for the initiation and
progression of MYC-driven cancers.[10] Strategies aimed at disrupting the MYC-MAX
interaction are a major focus of cancer drug development.[8]

MAX as a Tumor Suppressor

Paradoxically, MAX can also function as a tumor suppressor, particularly in small cell lung
cancer (SCLC).[11][12] Genome-wide CRISPR-Cas9 screens have identified MAX as a top
candidate tumor suppressor gene in SCLC models.[10][11] Inactivation of MAX in SCLC
models with low MYC expression leads to accelerated tumor growth.[10][11] This tumor-
suppressive role is thought to be mediated by MAX's ability to form repressive dimers with
MXD-family proteins, which would otherwise inhibit cell growth. Loss of MAX unleashes the
expression of genes normally repressed by MAX-MXD complexes.

This creates a therapeutic paradox: in MYC-amplified SCLC, MAX is required for
tumorigenesis, but in SCLC without MYC amplification, MAX loss can drive the cancer.[11]

MAX Expression and Metabolic Rewiring

Recent studies have revealed a role for MAX in regulating cellular metabolism. In SCLC
models, the loss of MAX leads to the de-repression of genes involved in serine and one-carbon
metabolism.[11][12] By increasing the cell's ability to synthesize serine, MAX-deleted cells
become resistant to serine depletion from their environment.[11][12] This metabolic rewiring
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provides a survival advantage and supports the high proliferative rate of cancer cells,
demonstrating that the effects of MAX expression extend beyond direct cell cycle control to the
fundamental metabolic state of the cell.

Key Experimental Protocols for Studying MAX

Understanding the function of MAX has been enabled by a variety of molecular biology
techniques.

o CRISPR-Cas9 Gene Inactivation Screens: This is a powerful technique to identify genes that
act as tumor suppressors. A library of guide RNAs (gRNASs) targeting thousands of genes is
introduced into a population of cancer cells. Cells in which a tumor suppressor gene (like
MAX) is knocked out will proliferate faster and become overrepresented in the population
over time.[10][11] This allows for the unbiased identification of genes that restrain growth.

* RNA Sequencing (RNA-seq): To understand how MAX regulates gene expression,
researchers compare the transcriptomes of cells with normal MAX expression to those
where MAX has been knocked out or re-expressed.[11] By identifying which genes are
upregulated or downregulated upon MAX perturbation, one can map the downstream
pathways it controls.

» Lentiviral Transduction for Gene Re-expression: In cells where MAX has been deleted, its
function can be validated by reintroducing it. This is often done using a lentiviral vector
containing the MAX gene, sometimes under the control of an inducible promoter (e.g.,
doxycycline-inducible).[11] Restoring MAX expression and observing a reversal of the
cancer phenotype (e.g., decreased cell growth) confirms its tumor-suppressive role.[11]

o Co-Immunoprecipitation (Co-IP): This technique is used to verify the protein-protein
interactions of MAX. An antibody against MAX is used to pull it out of a cell lysate. If other
proteins (like MYC or MNT) are bound to MAX, they will be pulled down as well and can be
identified by Western blotting.
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Caption: Workflow for a CRISPR-Cas9 screen to identify tumor suppressors.
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Conclusion and Therapeutic Implications

The MAX gene encodes a pivotal transcription factor that sits at the heart of a network
controlling cell fate. Its constant expression and role as an obligate dimerization partner for
both oncogenic (MYC) and tumor-suppressive (MXD) proteins make it a critical gatekeeper of
transcriptional programs. While essential for MYC-driven cancers, its own loss can promote
tumorigenesis in other contexts, such as SCLC, by relieving transcriptional repression and
rewiring cellular metabolism. This dual functionality presents both challenges and opportunities
for drug development. Targeting the specific protein-protein interactions of MAX, rather than
MAX itself, remains a key strategy. A deeper understanding of the cellular context that dictates
whether MAX is oncogenic or tumor-suppressive is critical for designing effective therapies that
exploit the vulnerabilities of the MAX-MYC network.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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